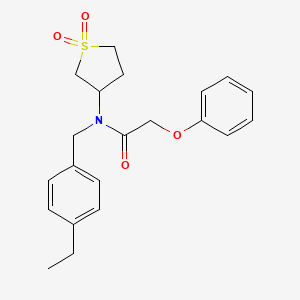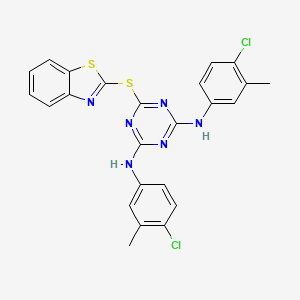![molecular formula C18H18BrN5O2S B12129840 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophényl)-2-[[4-amino-5-(3-éthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl]acétamide est un composé qui appartient à la classe des 1,2,4-triazoles. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antifongiques et anticancéreuses . La présence du cycle triazole et du groupe bromophényle dans sa structure contribue à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
La synthèse du N-(4-bromophényl)-2-[[4-amino-5-(3-éthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl]acétamide implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole est formé par cyclisation de précurseurs appropriés dans des conditions spécifiques. Cela implique souvent l'utilisation de dérivés d'hydrazine et d'aldéhydes ou de cétones.
Introduction du groupe éthoxyphényle : Le groupe éthoxyphényle est introduit par une réaction de substitution, où un groupe éthoxy est attaché au cycle phényle.
Attachement du groupe bromophényle : Le groupe bromophényle est introduit par une réaction de substitution nucléophile, où un atome de brome est attaché au cycle phényle.
Assemblage final : Le composé final est assemblé par une série de réactions de condensation et de substitution, ce qui conduit à la formation du produit souhaité.
Analyse Des Réactions Chimiques
N-(4-bromophényl)-2-[[4-amino-5-(3-éthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl]acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, où le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le composé peut être réduit pour former des dérivés amines.
Substitution : L'atome de brome dans le groupe bromophényle peut être substitué par d'autres nucléophiles, ce qui conduit à la formation de divers dérivés.
Condensation : Le composé peut subir des réactions de condensation avec des aldéhydes ou des cétones pour former des bases de Schiff.
Applications de la recherche scientifique
N-(4-bromophényl)-2-[[4-amino-5-(3-éthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl]acétamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme unité de construction pour la synthèse de divers composés hétérocycliques.
Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Il est utilisé dans le développement de nouveaux matériaux ayant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du N-(4-bromophényl)-2-[[4-amino-5-(3-éthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs. Cette interaction peut perturber la fonction normale des enzymes, ce qui conduit à divers effets biologiques. Le cycle triazole et le groupe bromophényle jouent un rôle crucial dans l'affinité de liaison et la spécificité du composé .
Applications De Recherche Scientifique
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The triazole ring and the bromophenyl group play a crucial role in the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
N-(4-bromophényl)-2-[[4-amino-5-(3-éthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl]acétamide peut être comparé à d'autres composés similaires, tels que :
N-(3,4-dichlorophényl)-2-[[4-amino-5-(4-éthoxyphényl)-1,2,4-triazol-3-yl]sulfanyl]acétamide : Ce composé possède un groupe dichlorophényle au lieu d'un groupe bromophényle, ce qui peut affecter ses propriétés chimiques et biologiques.
4-[(4-hydroxy-3-méthoxybenzylidène)amino]-5-(2-nitrophényl)-2H-1,2,4-triazol-3-one : Ce composé présente un schéma de substitution différent sur le cycle triazole, ce qui conduit à des activités biologiques différentes.
Propriétés
Formule moléculaire |
C18H18BrN5O2S |
|---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O2S/c1-2-26-15-5-3-4-12(10-15)17-22-23-18(24(17)20)27-11-16(25)21-14-8-6-13(19)7-9-14/h3-10H,2,11,20H2,1H3,(H,21,25) |
Clé InChI |
LQACTOZZXHVFAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)

![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129778.png)

![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)
![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)


